6-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
6-bromo-3-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZULXRJKKVJLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)OC(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves brominating a trifluoromethoxy-substituted aniline, such as 3-(trifluoromethoxy)aniline, using electrophilic brominating agents like N-bromosuccinimide (NBS) in an appropriate solvent (e.g., N,N-dimethylformamide, DMF). The process typically occurs under controlled temperature conditions to achieve regioselectivity, favoring substitution at the desired position.
Reaction Conditions
- Reagents: NBS, N,N-dimethylformamide (DMF)
- Temperature: Room temperature to 20°C
- Reaction Time: Approximately 12-13 hours
- Yield: High regioselectivity and yields reported, often exceeding 80%
Research Findings
- The bromination selectively occurs at the ortho position relative to the amino group, yielding 2-bromo-3-(trifluoromethoxy)aniline.
- The process avoids polybromination by controlling reagent equivalents and temperature.
Data Table: Bromination of 3-(Trifluoromethoxy)aniline
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | NBS (1.1-2.6 molar ratio) | DMF | 20°C | 12-13 h | >80% | Selective ortho bromination |
Halogenation of Aniline Derivatives via Nitration and Subsequent Halogenation
Method Overview
This multi-step process involves nitrating the aniline to introduce a nitro group, followed by reduction to regenerate the amino group, and then halogenation at the desired position.
Key Steps
- Nitration: Using nitric acid under controlled conditions to introduce a nitro group at the ortho or para position.
- Reduction: Catalytic hydrogenation or chemical reduction to convert nitro to amino.
- Bromination: Using NBS or other brominating agents in acid medium to selectively brominate the aromatic ring.
Research Findings
- This method offers high regioselectivity, especially when auxiliary directing groups are used.
- It is more complex but allows for precise control over substitution patterns.
Data Table: Multi-step Synthesis
| Step | Reagents | Conditions | Purpose | Yield | Notes |
|---|---|---|---|---|---|
| 1 | HNO₃ | Cold, controlled | Nitration | ~70-80% | Introduces nitro group |
| 2 | Catalytic H₂ | Hydrogenation | Reduce nitro to amino | ~90% | Restores amino group |
| 3 | NBS | Acidic medium | Bromination | >80% | Ortho selective |
Bromination of 2,6-Dibromo-4-trifluoromethoxy Aniline Derivatives
Method Overview
An alternative route involves starting from a dibrominated intermediate, such as 2,6-dibromo-4-trifluoromethoxy aniline, and selectively removing or substituting bromine at specific positions to obtain the target compound.
Key Techniques
- Selective Debromination: Using reducing agents or controlled conditions to remove bromines selectively.
- Substitution: Further halogenation at specific positions using electrophilic halogen sources.
Research Findings
- This approach benefits from the high reactivity of dibrominated intermediates, allowing for regioselective modifications.
- It is suitable for industrial scale synthesis due to high yields and selectivity.
Data Table: Starting from Dibrominated Intermediates
| Step | Reagents | Conditions | Purpose | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Reducing agents (e.g., zinc) | Mild conditions | Debromination | Variable | Regioselective control |
| 2 | NBS or Br₂ | Acidic conditions | Final bromination | High | Precise substitution |
Catalytic Bromination Using Molybdate Catalysts
Method Overview
Recent advances include catalytic bromination employing ammonium molybdate as a catalyst, with bromide salts like sodium bromide or potassium bromide, in the presence of hydrogen peroxide as an oxidant, in organic solvents such as dichloromethane or trichloromethane.
Reaction Conditions
- Catalyst: Ammonium molybdate (0.001–0.008 mol ratio)
- Bromide Source: Sodium or potassium bromide (1.8–2.6 mol ratio)
- Oxidant: Hydrogen peroxide (1.8–2.6 mol ratio)
- Solvent: Dichloromethane, trichloromethane
- Temperature: 0°C to 25°C
Research Findings
- This method offers high selectivity and yields, with environmental benefits due to less corrosive reagents.
- Suitable for large-scale synthesis with minimal side reactions.
Data Table: Catalytic Bromination Process
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | N-bromosuccinimide (NBS) | Dichloromethane | 20°C | 12-15 h | >80% | Selective bromination |
Summary of Key Preparation Methods
| Method | Starting Material | Brominating Agent | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination | 3-(Trifluoromethoxy)aniline | NBS | Room temp, DMF | Simple, high yield | Possible polybromination if uncontrolled |
| Multi-step Nitration/Reduction | Aniline derivatives | HNO₃, catalytic H₂ | Standard nitration | High regioselectivity | Longer process |
| Dibrominated Intermediate Route | 2,6-Dibromo-4-trifluoromethoxy aniline | Reductive or electrophilic bromination | Mild conditions | Good for industrial scale | Requires intermediate synthesis |
| Catalytic Bromination | Aniline derivatives | Bromide salts + H₂O₂ | Organic solvents, 0-25°C | Environmentally friendly | Requires precise control |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine and chlorine gas for halogenation.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Coupling Reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Anilines: Through nucleophilic substitution.
Quinones: Through oxidation.
Biaryl Compounds: Through coupling reactions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline serves as a crucial building block in the synthesis of various complex organic molecules. Its unique trifluoromethoxy group enhances its reactivity, making it suitable for electrophilic aromatic substitution reactions. This compound is often used to produce trifluoromethylated derivatives, which are vital in developing agrochemicals and pharmaceuticals.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.
Anticancer Potential
The compound has also demonstrated promising anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells, reducing tumor growth. The presence of bromine and chlorine allows for halogen bonding with target proteins, potentially altering their activity and contributing to its anticancer effects .
Industrial Applications
Due to its stability and reactivity, this compound is utilized in the production of various agrochemicals and dyes. Its ability to serve as an intermediate in synthesizing functionalized anilines makes it valuable in industrial applications.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various aniline derivatives, this compound was found to significantly inhibit the growth of multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Case Study 2: Anticancer Properties
A series of experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a substantial reduction in cell viability. The IC₅₀ value indicated potent cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .
Summary Table of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Electrophilic aromatic substitution |
| Biological Activity | Antimicrobial and anticancer properties | Halogen bonding, enhanced lipophilicity |
| Industrial Use | Production of agrochemicals and dyes | Intermediate for functionalized anilines |
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine and chlorine atoms contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations :
Substituent Position Effects: The trifluoromethoxy group at position 2 (target compound) vs. position 4 (3-Bromo-4-(trifluoromethoxy)aniline) alters electronic density. Halogen Placement: Bromine at position 6 (target) vs. position 4 (4-Bromo-2-chloro-6-(trifluoromethyl)aniline) shifts reactivity toward meta-directed reactions, as electron-withdrawing groups deactivate the ring ortho/para positions .
Functional Group Variations :
- -OCF₃ vs. -CF₃ : The trifluoromethoxy group in the target compound offers greater electron-withdrawing capacity compared to -CF₃ in 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, lowering the pKa of the aniline NH₂ group and increasing acidity .
- Fluorine vs. Chlorine : Replacing chlorine with fluorine (e.g., 3-Bromo-6-chloro-2-fluoroaniline) reduces steric bulk but increases electronegativity, favoring SNAr reactions at position 6 .
Synthetic Utility :
- The target compound’s bromine at position 6 is strategically positioned for Buchwald-Hartwig aminations or Ullmann couplings, whereas analogs with bromine at position 2 (e.g., 2-Bromo-6-chloro-4-(trifluoromethyl)aniline) are more suited for Suzuki-Miyaura reactions due to reduced steric hindrance .
Biological Activity
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a chemical probe in biological research. The trifluoromethoxy group, in particular, enhances its lipophilicity and biological interactions.
- Chemical Formula : C7H5BrClF3NO
- Molecular Weight : 256.02 g/mol
- CAS Number : 1807014-17-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethoxy group is known to modulate the electronic properties of the molecule, influencing its binding affinity and specificity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound has cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in colon cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting potential use as an antibacterial agent.
Antitumor Activity
A study investigated the cytotoxic effects of various aniline derivatives, including this compound, on SW620 colon cancer cells. The results indicated a significant reduction in cell viability, with a calculated IC50 value of approximately 5 µM. The compound was found to induce late apoptosis in a dose-dependent manner.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5 | Induces apoptosis |
| Doxorubicin | 1.5 | DNA intercalation |
| Cisplatin | 2 | DNA cross-linking |
Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against several kinases involved in cancer progression. The compound exhibited potent inhibitory activity against specific kinases, leading to decreased phosphorylation of downstream targets associated with cell proliferation.
Comparative Analysis with Similar Compounds
The unique combination of bromine, chlorine, and trifluoromethoxy groups distinguishes this compound from other similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Halogen Substituents | Biological Activity |
|---|---|---|
| This compound | Br, Cl, F | Antitumor, antimicrobial |
| 4-Bromo-2-chloroaniline | Br, Cl | Moderate cytotoxicity |
| 2-Trifluoromethoxyaniline | F | Low cytotoxicity |
Q & A
Q. What are the key synthetic routes for 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of an aniline precursor. For example, bromination and chlorination steps may follow the introduction of the trifluoromethoxy group. A comparable method for a structurally similar compound (6-(trifluoromethoxy)benzo[d]thiazol-2-amine) involves treating a para-substituted aniline with potassium thiocyanate and bromine under controlled conditions to achieve high yields (~94%) . Key factors include:
- Temperature control : Excess heat may lead to dehalogenation or decomposition.
- Order of substituent introduction : Electrophilic substitution reactivity depends on directing effects (e.g., -NH₂ activates the ring, while -OCF₃ is meta-directing) .
- Protection/deprotection strategies : Temporary protection of the amine group may prevent unwanted side reactions during halogenation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br doublet).
- X-ray Crystallography : Resolves spatial arrangement, though challenges arise from low crystal quality due to halogen and fluorine interactions. SHELXL (via WinGX suite) is recommended for refinement .
Advanced Research Questions
Q. How do electronic effects of substituents dictate regioselectivity in further functionalization (e.g., nitration, coupling reactions)?
The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing and meta-directing, while the amine (-NH₂) is ortho/para-directing. In this compound:
- Competing directing effects : The -OCF₃ group at position 2 and -NH₂ at position 1 create a complex electronic landscape. Computational modeling (DFT) is advised to predict reactive sites.
- Case study : Nitration of N-acetyl-3-(trifluoromethoxy)aniline predominantly occurs at the 6-position (meta to -OCF₃ and ortho to -NH₂) with minor 4-position activity .
- Cross-coupling challenges : Bromine at position 6 may participate in Suzuki-Miyaura reactions, but steric hindrance from -OCF₃ and -Cl could require bulky ligands (e.g., SPhos) .
Q. What strategies mitigate discrepancies in crystallographic data for halogenated anilines?
Halogenated aromatic compounds often exhibit disorder or weak diffraction due to heavy atoms (Br, Cl) and fluorine’s low electron density. Methodological solutions include:
Q. How can computational chemistry predict the environmental and toxicological behavior of this compound?
- Bioconcentration factor (BCF) : Estimate via logP calculations (e.g., ClogP ~3.2 for analogous trifluoromethoxy anilines) .
- Toxicity pathways : QSAR models predict potential mutagenicity from the aromatic amine moiety, necessitating Ames test validation.
- Degradation studies : DFT-based hydrolysis mechanisms (e.g., cleavage of -OCF₃ under basic conditions) guide experimental design .
Methodological Notes
- Synthetic Optimization : Use kinetic vs. thermodynamic control to favor desired isomers. For example, low-temperature bromination may prevent multiple substitutions.
- Data Contradictions : Conflicting NMR signals (e.g., overlapping peaks) can be resolved by 2D techniques (HSQC, HMBC) or isotopic labeling .
- Safety Protocols : Follow OSHA guidelines for handling aromatic amines (e.g., PPE, fume hoods) due to suspected carcinogenicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
